4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Descripción
4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic organic compound featuring a fused [1,2,4]triazolo[4,3-a]quinazoline core. This structure is substituted with an allyl group at position 4, a sec-butyl carboxamide at position 8, and a 2-(isopropylamino)-2-oxoethyl moiety at position 2.
Propiedades
IUPAC Name |
N-butan-2-yl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-6-10-26-20(31)16-9-8-15(19(30)24-14(5)7-2)11-17(16)28-21(26)25-27(22(28)32)12-18(29)23-13(3)4/h6,8-9,11,13-14H,1,7,10,12H2,2-5H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEMZHWXRCEABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
- Position 4 : Allyl and diisobutyl substituents influence steric bulk and lipophilicity. The allyl group may offer reactivity for further functionalization (e.g., via thiol-ene chemistry), whereas diisobutyl groups in increase hydrophobicity.
- Position 8 : The sec-butyl carboxamide in the target compound balances solubility and membrane permeability, contrasting with the diisobutyl carboxamide in , which may reduce aqueous solubility.
Physicochemical Properties and Spectral Data
- Melting Points: Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit melting points of 243–245°C . Triazoloquinazolines, with their fused aromatic systems, likely have higher melting points due to stronger intermolecular interactions.
- Spectral Signatures: IR: Carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and N-H bends (amide) near 3300 cm⁻¹ are expected across all analogues . NMR: The target compound’s isopropylamino group would show split signals for CH(CH₃)₂ in ¹H NMR (δ ~1.2–1.4 ppm) and a carbonyl carbon near 170 ppm in ¹³C NMR, distinct from the aromatic signals in or the chlorobenzyl protons in .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
